5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine
Description
Overview of Fused Heterocyclic Scaffolds in Chemical Research
Fused heterocyclic compounds are a cornerstone of modern chemical and pharmaceutical research. These molecules are characterized by having two or more rings fused together, where at least one ring contains an atom other than carbon, such as nitrogen, oxygen, or sulfur. airo.co.in This structural arrangement imparts a rigid, three-dimensional architecture that is often ideal for interacting with biological targets like enzymes and receptors. mdpi.com
The significance of fused heterocycles is underscored by their prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. mdpi.comijpsr.com More than 80% of all biologically active molecules feature a heterocyclic ring system. mdpi.com Their chemical stability, capacity for functionalization, and ability to form hydrogen bonds are key attributes that make them privileged scaffolds in drug discovery. mdpi.com Researchers continually develop novel synthetic methodologies, such as cyclization reactions and ring-closing metathesis, to create diverse libraries of these compounds for screening against various diseases, including cancer, as well as viral, bacterial, and fungal infections. airo.co.in
Significance of Pyrazolo[3,4-c]pyridine Core in Chemical Biology and Medicinal Chemistry Research
Within the large family of fused heterocycles, pyrazolopyridines—formed by the fusion of a pyrazole (B372694) and a pyridine (B92270) ring—have garnered substantial interest. mdpi.com The pyrazolo[3,4-c]pyridine isomer, in particular, has attracted attention as a therapeutic scaffold due to its structural similarity to purine (B94841). rsc.org Purine derivatives are ubiquitous in biology, forming the basis of DNA and RNA and participating in a wide range of cellular processes. Consequently, many cellular proteins have evolved to contain purine-binding pockets, making purine analogues like pyrazolo[3,4-c]pyridines promising candidates for modulating the activity of these proteins. rsc.org
This structural analogy has led to the investigation of pyrazolo[3,4-c]pyridine derivatives for a variety of therapeutic applications. Research has shown their potential as anti-inflammatory, anti-viral, and anti-cancer agents. rsc.org The pyrazolo[3,4-b]pyridine isomer, a closely related scaffold, is found in drug molecules used to treat hypertension and has been explored for its kinase inhibitory and cytotoxic activities. acs.org The core structure serves as an excellent foundation for fragment-based drug discovery (FBDD), where its defined vector space allows for systematic chemical elaboration to optimize binding to target proteins. rsc.org
| Scaffold Family | Reported Biological Activities | Reference |
|---|---|---|
| Pyrazolo[3,4-c]pyridine | Anti-inflammatory, Anti-viral, Anti-cancer | rsc.org |
| Pyrazolo[3,4-b]pyridine | Kinase Inhibition, Antimicrobial, Anticancer, Antihypertensive | acs.orgnih.gov |
| General Pyrazolopyridines | Analgesic, Antileishmanial, Immunostimulant | researchgate.net |
Contextualization of 5-Bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine within Pyrazolo[3,4-c]pyridine Chemistry
The specific compound, this compound, represents a key synthetic intermediate for accessing more complex derivatives. Its structure is defined by the pyrazolo[3,4-c]pyridine core, substituted with methyl groups at the N-2 and C-3 positions and a bromine atom at the C-5 position.
The bromine atom at the 5-position is of particular synthetic importance. Halogenated heterocycles are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. rsc.orgmdpi.com These reactions allow for the precise and efficient introduction of new carbon-carbon and carbon-nitrogen bonds. Therefore, this compound serves as a valuable building block, enabling chemists to "grow" the molecule and explore different chemical spaces by adding diverse functional groups at the C-5 position. This strategy is central to medicinal chemistry efforts aimed at developing potent and selective inhibitors for specific biological targets. rsc.org
| Property | Value |
|---|---|
| CAS Number | 1434054-04-2 |
| Molecular Formula | C8H8BrN3 |
| Molecular Weight | 226.07 g/mol |
Source: chemicalbook.com
Historical Trajectory of Pyrazolopyridine Scaffold Investigations
The investigation of pyrazolopyridine scaffolds dates back over a century. One of the earliest reported syntheses of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was by Ortoleva in 1908. mdpi.com This was followed by work from Bulow in 1911, who synthesized N-phenyl-3-methyl substituted derivatives. mdpi.com Early synthetic strategies often involved the construction of the pyridine ring onto a pre-formed pyrazole, a common method being the reaction of an aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com
For the specific pyrazolo[3,4-c]pyridine core, early synthetic access was developed based on the classical Huisgen indazole synthesis. rsc.org A notable procedure was reported by Chapman and Hurst, which has since been adapted and optimized. rsc.org The continued interest in these scaffolds is driven by their rich chemical diversity and their proven value as core structures in biologically active compounds, ensuring that the synthesis and functionalization of pyrazolopyridines remain an active and important area of chemical research. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1H-pyrazolo[3,4-b]pyridine |
| N-phenyl-3-methyl substituted pyrazolo[3,4-b]pyridine |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,3-dimethylpyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-6-3-8(9)10-4-7(6)11-12(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGJCMBECAUWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N=CC2=NN1C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601244423 | |
| Record name | 5-Bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434054-04-2 | |
| Record name | 5-Bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434054-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 2,3 Dimethyl 2h Pyrazolo 3,4 C Pyridine
Established Synthetic Pathways to the Pyrazolo[3,4-c]pyridine Core
The construction of the fused pyrazolo[3,4-c]pyridine ring system can be achieved through various synthetic strategies, often building upon either a pre-existing pyrazole (B372694) or pyridine (B92270) ring. Methodologies range from multi-component reactions that build the core in a single step to classical cyclocondensation strategies.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are highly efficient for generating molecular complexity in a single step by combining three or more reactants. nih.gov While specific MCRs for the pyrazolo[3,4-c]pyridine isomer are less common in literature than for its [3,4-b] counterpart, the general principles are applicable. For instance, MCRs have been developed for related pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives, demonstrating the power of this approach to build complex fused systems efficiently. acs.org Such strategies often involve the reaction of an aminopyrazole, an aldehyde, and a third component with reactive functional groups that can participate in cyclization. researchgate.net
Cyclocondensation Strategies
Cyclocondensation is a cornerstone of heterocyclic synthesis. For pyrazolopyridines, this typically involves two main approaches: annulation of a pyridine ring onto a substituted pyrazole or, conversely, forming a pyrazole ring on a functionalized pyridine core. nih.gov A notable example involves an iodine-mediated electrophilic cyclization of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to yield 2H-pyrazolo[4,3-c]pyridines. nih.gov Another approach uses the reaction of 4-aryl-5-aminopyrazoles with various aldehydes in a strong acidic medium, which proceeds through a Pictet-Spengler-type condensation to form pyrazolo[3,4-c]isoquinoline derivatives. worktribe.com The classic Knorr synthesis, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, is a fundamental method for forming the pyrazole ring itself, which can be a precursor to the fused system. beilstein-journals.org
One-Pot Synthetic Procedures
One-pot syntheses, which may or may not be multi-component reactions, improve efficiency by avoiding the isolation of intermediates. An efficient protocol for the synthesis of pyrazolo[4,3-b]pyridines has been developed from 2-chloro-3-nitropyridines, combining nucleophilic aromatic substitution, a modified Japp–Klingemann reaction, deacylation, and pyrazole ring annulation in a one-pot manner. nih.gov While this example is for a different isomer, it highlights a sophisticated one-pot strategy that could be adapted for the pyrazolo[3,4-c]pyridine system. Similarly, one-pot, three-component reactions are widely reported for the synthesis of related fused heterocycles like pyrazolo[3,4-c]pyridazines. researchgate.netresearchgate.net
Aqueous Medium Synthesis Considerations
The use of water as a solvent aligns with the principles of green chemistry. Syntheses of novel pyrazolo[3,4-b]pyridine derivatives have been successfully carried out in an aqueous medium. researchgate.nettandfonline.com For example, the reaction of aminomethylene malondialdehydes with 5-aminopyrazoles in the presence of p-toluenesulfonic acid in boiling water provides a clean and high-yielding route to the products. researchgate.net The high dielectric constant and cohesive energy of water can enhance reaction rates and, in some cases, influence product selectivity. researchgate.net
Targeted Synthesis of 5-Bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine
While general methods provide access to the core structure, the synthesis of a specifically substituted derivative like this compound requires a more targeted approach, focusing on the introduction of the correct substituents at the desired positions.
Precursor Synthesis and Intermediate Isolation
A key strategy for synthesizing 5-halopyrazolo[3,4-c]pyridines involves starting from appropriately substituted pyridines. rsc.org A well-established route begins with a 2-amino-5-halopyridine precursor. The synthesis proceeds through a classical Huisgen indazole-type synthesis. rsc.org
The key steps in this pathway are:
Diazotization and Cyclization : The 2-amino-5-halopyridine is treated with sodium nitrite (B80452) (NaNO₂) and acetic anhydride (B1165640) (Ac₂O). This forms a reactive diazonium species which undergoes an intramolecular cyclization.
Intermediate Isolation : This reaction yields an acetylated intermediate, 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one. The use of dichloroethane (DCE) as a co-solvent has been shown to improve the scalability and allows for the isolation of this intermediate without the need for purification. rsc.org
To achieve the target compound, this compound, this general synthesis would require modification. Specifically, the synthesis would need to start from a precursor that already contains a methyl group that will become the C-3 methyl of the final product, such as 2-amino-3-methyl-5-bromopyridine. Following the formation of the 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine scaffold, a subsequent N-methylation step would be required to introduce the methyl group at the N-2 position.
Table 1: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold rsc.org
| Step | Reactants | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 2-Amino-5-halopyridine | NaNO₂, Ac₂O, DCE, rt – 90 °C, 20 h | 1-(5-Halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | Not specified (isolated crude) |
| 2 | 1-(5-Halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | NaOMe, MeOH, rt, 1 h | 5-Halo-1H-pyrazolo[3,4-c]pyridine | Excellent |
Regioselective Considerations in Ring Formation
The synthesis of pyrazolopyridines, a family of bicyclic heterocyclic compounds, requires careful control of regioselectivity, as multiple isomers can be formed depending on the cyclization strategy. nih.gov For pyrazolo[3,4-c]pyridines, the annulation of the pyrazole ring onto a pyridine precursor or vice-versa can lead to different regioisomers. For instance, when constructing the pyridine ring onto a pre-existing pyrazole using a non-symmetrical 1,3-dicarbonyl compound, two regioisomers can potentially be formed. nih.gov The final product distribution is dictated by the relative electrophilicity of the two carbonyl groups. nih.gov
Similarly, when forming the pyrazole ring from a 3-acylpyridine N-oxide tosylhydrazone precursor, a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines can be generated. nih.gov Research has shown that the regioselectivity of this cyclization can be moderately controlled by the choice of electrophilic additive and solvent combination, allowing for the preferential formation of one isomer over the other. nih.gov This highlights the importance of reaction engineering in directing the cyclization to achieve the desired pyrazolo[3,4-c]pyridine core. The Gould-Jacobs reaction, a common method for synthesizing the related 1H-pyrazolo[3,4-b]pyridines, also faces regioselectivity challenges when asymmetrical reagents are used, underscoring the universal importance of controlling regiochemistry in the synthesis of this class of compounds. nih.govmdpi.com
Optimization of Reaction Conditions and Yields
Further optimization often focuses on subsequent functionalization steps, such as cross-coupling reactions. For the related pyrazolo[3,4-b]pyridine systems, extensive optimization of Suzuki-Miyaura coupling conditions has been performed. researchgate.net Key parameters that influence yield include the choice of palladium catalyst, ligand, base, and solvent system. For example, a combination of Pd(OAc)2 as the catalyst, dppf as the ligand, and Cs2CO3 as the base in a 1,4-dioxane/water mixture was identified as optimal for achieving high yields (up to 93%). researchgate.net The reaction temperature and the amount of base were also critical factors; the reaction did not proceed at room temperature or in the absence of a base. researchgate.net These principles of systematic optimization of catalyst, solvent, and reaction conditions are broadly applicable to maximize the yields of derivatized pyrazolo[3,4-c]pyridine products.
Functionalization and Derivatization Strategies for Pyrazolo[3,4-c]pyridine Scaffolds
The pyrazolo[3,4-c]pyridine scaffold is a valuable heterocyclic system that allows for selective elaboration along multiple "growth-vectors," making it highly attractive for chemical and medicinal chemistry applications. worktribe.comrsc.org The structure presents several distinct positions for functionalization, including the two nitrogen atoms of the pyrazole ring (N-1 and N-2) and multiple carbon atoms on both rings (C-3, C-5, and C-7). researchgate.netrsc.org Strategic and selective modification at these sites enables the synthesis of a diverse library of derivatives. Methodologies have been developed to introduce substituents through N-alkylation, halogenation, cross-coupling reactions, and C-H activation, demonstrating the scaffold's utility for creating complex and varied molecular architectures. rsc.orgrsc.org
Halogenation and Substituent Introduction at C-5 Position
The introduction of a halogen, specifically bromine, at the C-5 position is a key step in synthesizing the title compound's core structure. The 5-bromo-1H-pyrazolo[3,4-c]pyridine is typically synthesized from an aminopyridine precursor through a classical Huisgen indazole synthesis approach. rsc.org This involves a diazotization followed by cyclization to yield the 5-bromo scaffold. rsc.org
Further halogenation can be used to introduce additional reactive handles. For instance, the related 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold has been successfully iodinated at the C-3 position using N-iodosuccinimide (NIS) in DMF at 60°C, yielding the product in 82.4% yield. nih.gov Modern, direct C-H halogenation techniques are also being developed for related heterocyclic systems. One such method employs potassium halides with a hypervalent iodine(III) reagent in water, offering a greener alternative to traditional methods. nih.gov These strategies showcase the ability to selectively install halogens at various positions, which then serve as versatile anchor points for subsequent diversification reactions. rsc.orgnih.gov
N-Alkylation and N-Derivatization Reactions
The two nitrogen atoms in the pyrazole moiety of the pyrazolo[3,4-c]pyridine scaffold offer opportunities for selective functionalization, which is crucial for modulating the compound's properties. rsc.org The regioselectivity of N-alkylation and N-protection can be precisely controlled by tailoring the reaction conditions. researchgate.net
For example, the introduction of a trimethylsilylethoxymethyl (SEM) protecting group can be directed to either the N-1 or N-2 position by the careful choice of base. researchgate.net Using sodium hydride (NaH) favors the formation of the N-1 isomer, whereas an organic base like N,N-dicyclohexylmethylamine promotes the formation of the N-2 product. researchgate.net Similarly, protection with a tetrahydropyran (B127337) (THP) group can yield either the N-1 or N-2 isomer selectively based on the reaction time, with longer times favoring the thermodynamically more stable N-1 product. researchgate.net Simple alkylation reactions can also be performed, often resulting in mixtures of N-1 and N-2 alkylated products that are separable by column chromatography. researchgate.net This selective derivatization is fundamental for building specific isomers like the 2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine.
| Halogen (X) | Reagents and Conditions | N-1 Product (Yield) | N-2 Product (Yield) |
|---|---|---|---|
| Cl | MsCl, NaH, THF, 0 °C to rt | N-1 Mesyl (92%) | N-2 Mesyl (0%) |
| Br | 3,4-DHP, PPTS, DCM, rt, 1 h | N-1 THP (0%) | N-2 THP (96%) |
| Br | 3,4-DHP, PPTS, DCM, rt, 24 h | N-1 THP (94%) | N-2 THP (0%) |
| Br | SEMCl, NaH, DMF, 0 °C to rt | N-1 SEM (81%) | N-2 SEM (15%) |
| Br | SEMCl, Cy2NMe, MeCN, 80 °C | N-1 SEM (18%) | N-2 SEM (76%) |
Cross-Coupling Reactions for C-C Bond Formation
Cross-coupling reactions are powerful tools for C-C bond formation, enabling significant structural diversification of the pyrazolo[3,4-c]pyridine core. rsc.org The halogenated scaffold, particularly at the C-5 position, is an excellent substrate for various palladium-catalyzed reactions. rsc.orgmdpi.com
Different positions on the scaffold can be selectively targeted:
C-5 Position : The C-5 halogen is a prime site for functionalization. Palladium-catalyzed Buchwald-Hartwig amination has been successfully employed at this position to form C-N bonds. researchgate.netrsc.org Suzuki cross-coupling reactions, which form C-C bonds, are also highly effective at this site, reacting with various arylboronic acids in the presence of catalysts like Pd(PPh3)4. mdpi.com
C-3 Position : This position can be functionalized through a tandem C-H borylation and subsequent Suzuki-Miyaura cross-coupling. rsc.orgrsc.org This two-step sequence first installs a boronate ester, which is then coupled with an aryl halide. rsc.org
C-7 Position : After selective metalation (see section 2.3.4), this position can participate in Negishi cross-coupling reactions to form C-C bonds. worktribe.comrsc.org
These varied cross-coupling strategies allow for the directed and selective construction of complex derivatives by forming new carbon-carbon and carbon-heteroatom bonds at distinct sites around the heterocyclic core. rsc.org
| Position | Reaction Type | Key Reagents | Yield Range |
|---|---|---|---|
| C-5 | Buchwald-Hartwig Amination | Pd2(dba)3, rac-BINAP, NaOtBu | 62-97% |
| C-3 | Suzuki-Miyaura Coupling (after borylation) | Pd(dppf)Cl2, Cs2CO3 | 31-60% |
| C-7 | Negishi Coupling (after metalation/transmetalation) | Pd(PPh3)4 | 71-83% |
C-H Activation Methodologies for Late-Stage Functionalization
Late-stage functionalization via C-H activation is a highly efficient and atom-economical strategy for modifying complex molecules without the need for pre-installed functional groups. nih.govunimi.it For the pyrazolo[3,4-c]pyridine scaffold, this approach has been successfully applied for selective functionalization at the C-7 position. rsc.org
The method involves a regioselective metalation using a mixed magnesium-lithium base, TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidine). researchgate.networktribe.com This directed metalation selectively activates the C-7 C-H bond. The efficiency of this step was found to be highly temperature-dependent, with optimal conversion occurring at -40 °C. researchgate.net The resulting organometallic intermediate is versatile and can be trapped with a variety of electrophiles, such as iodine, aldehydes, or diphenyl disulfide, to introduce new functional groups with yields ranging from 48-66%. researchgate.networktribe.com
Furthermore, this organomagnesium species can undergo transmetalation with zinc chloride (ZnCl2) to form an organozinc reagent. worktribe.comrsc.org This intermediate can then participate in Negishi cross-coupling reactions with aryl iodides, affording a range of C-7 arylated products in good to excellent yields (71-83%). researchgate.networktribe.com Interestingly, the regioselectivity of the initial C-H metalation is influenced by the substitution pattern on the pyrazole nitrogens; metalation of an N-1 protected scaffold occurs at C-7, while the N-2 protected analogue leads to inefficient metalation at the C-3 position instead. researchgate.networktribe.com
Mechanistic Investigations of Biological Activities of Pyrazolo 3,4 C Pyridine Analogues
Interaction with Adenosine (B11128) Receptors (ARs)
Pyrazolo[3,4-c]pyridine derivatives have emerged as potent antagonists for adenosine receptors (ARs), a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. nih.govchemrxiv.org The investigation into these compounds was spurred by the repurposing of antiproliferative aromatic condensed nitrogen heterocycles. nih.gov From a library of compounds originally designed for anti-proliferative activity, several pyrazolo[3,4-c]pyridines were identified as having low micromolar to low nanomolar antagonist activity against A1 and A3 adenosine receptor subtypes. chemrxiv.org
These receptors, which include the subtypes A1, A2A, A2B, and A3, are integral to cellular signaling. nih.gov The A1 and A3 subtypes are coupled to the Gi/o family of G proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). nih.gov The development of antagonists for these receptors is a key area of therapeutic research. cam.ac.uk
The efficacy of a ligand is not solely determined by its affinity (Kd) but also by its binding kinetics, specifically the association rate (kon) and dissociation rate (koff), which together determine the residence time (RT) of the ligand-receptor complex. chemrxiv.org A longer residence time can translate to a more sustained biological effect.
Kinetic analysis of pyrazolo[3,4-c]pyridine antagonists at A1 and A3 receptors revealed that the most potent compounds exhibited a significantly slower dissociation rate compared to less potent analogues, while their association rates were comparable. For instance, a highly potent antagonist, A17, demonstrated a much lower koff at the A1 receptor (0.024 min-1) compared to a weaker compound, A26 (0.134 min-1), leading to a longer residence time and greater efficacy. chemrxiv.org
Table 1: Binding Kinetics of Pyrazolo[3,4-c]pyridine Analogues at the A1 Adenosine Receptor Data sourced from ChemRxiv. chemrxiv.org
| Compound | Affinity (Kd, nM) | Association Rate (kon, 106 M-1min-1) | Dissociation Rate (koff, min-1) | Residence Time (RT, min) |
|---|---|---|---|---|
| A17 | 5.62 | 13.97 | 0.024 | 41.33 |
| A26 | 40.1 | 3.36 | 0.134 | 7.46 |
To elucidate the precise binding mode of pyrazolo[3,4-c]pyridine antagonists within the adenosine receptors, site-directed mutagenesis studies have been employed. These studies involve mutating specific amino acid residues in the receptor's orthosteric binding pocket—the same site where the endogenous agonist, adenosine, binds—and then assessing the impact on ligand affinity.
While the experimental crystal structures for A3R have not been resolved, homology models are used for such investigations. nih.gov Mutagenesis experiments on the A1 receptor have shown that certain mutations can significantly alter the binding affinity of these ligands. For a related pyrazolo[3,4-d]pyridazine scaffold, the Y2717.46A mutation caused a notable reduction in binding affinity, suggesting an important interaction with this residue. nih.gov Docking calculations and molecular dynamics simulations further suggest that specific hydrogen bonding interactions are critical for stabilizing the ligand within the orthosteric binding cavity. researchgate.net
A notable characteristic of the pyrazolo[3,4-c]pyridine scaffold is its frequent dual antagonism towards the A1 and A3 adenosine receptor subtypes, with lower affinity for the A2A and A2B subtypes. chemrxiv.orgcam.ac.uk This dual activity is of therapeutic interest, as A1R antagonists have potential applications in neurological and renal disorders, while A3R antagonists are being explored for inflammatory diseases and cancer. cam.ac.ukunife.it
The compound A17, for example, displays high affinity for both A1R (Kd = 5.62 nM) and A3R (Kd = 13.5 nM). chemrxiv.org The structural features that confer this dual specificity are a key focus of ongoing research, utilizing computational methods like molecular dynamics simulations to understand the subtle differences in the binding pockets of the A1 and A3 receptors that can be exploited for designing more selective or specific dual-acting ligands. nih.govcam.ac.uk
Kinase Inhibition Mechanisms
In addition to their activity at adenosine receptors, pyrazolo-pyridine based scaffolds have been extensively investigated as inhibitors of various protein kinases. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.govnih.gov The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is particularly effective at mimicking the binding of ATP in the kinase active site, making it a "privileged scaffold" in kinase inhibitor design. nih.govrsc.orgresearchgate.net This principle extends to related pyrazolo-pyridine structures.
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for regulating the cell cycle and gene transcription. nih.govnih.gov Their aberrant activity is a common feature in cancer, making them attractive targets for therapeutic intervention. semanticscholar.org
The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a potent inhibitor of CDK1 and CDK2. researchgate.net The mechanism of inhibition involves the pyrazolo-pyridine core occupying the ATP-binding pocket of the kinase. X-ray crystallography has shown that the compound resides in the ATP purine (B94841) binding site and forms critical hydrogen bonds with the backbone of the kinase, particularly with the amino acid Leu83 in the hinge region. nih.govresearchgate.net This interaction blocks the binding of ATP, thereby inhibiting the kinase's phosphorylating activity and leading to cell cycle arrest and/or apoptosis. nih.govresearchgate.net
Table 2: Examples of CDK Inhibitors and their Targets Data sourced from various studies on kinase inhibition. nih.govselleckchem.com
| Inhibitor | Target CDK(s) |
|---|---|
| Palbociclib | CDK4/6 |
| Purvalanol A | CDK1, CDK2, CDK4 |
| AZD5438 | CDK1, CDK2, CDK9 |
| Atuveciclib | CDK9 |
The FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages. nih.gov Its over-expression is linked to various cancers and inflammatory disorders.
While direct studies on "5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine" and FMS kinase are limited, research on analogous scaffolds provides mechanistic insights. A series of pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect against FMS kinase. nih.gov The most potent compounds in this series demonstrated high selectivity for FMS kinase over a panel of other kinases. The inhibitory mechanism is presumed to be ATP-competitive, similar to other kinase inhibitors based on related heterocyclic scaffolds, where the core structure binds to the ATP pocket of the FMS kinase domain, preventing signal transduction that leads to cell proliferation. nih.govnih.gov The potent FMS kinase inhibitor from this series, compound 1r, showed an IC50 of 30 nM against the kinase and was over 33 times more selective for FMS than other tested kinases. nih.gov
PIM-1 Kinase Binding and Activity
PIM-1 kinase, a serine/threonine kinase, is a recognized therapeutic target in oncology due to its role in promoting cell proliferation and survival. acs.org Several studies have identified pyrazolopyridine derivatives as potent inhibitors of PIM kinases.
A study focused on the development of pyrazolo[3,4-b]pyridine scaffold-based derivatives identified compounds with significant inhibitory activity against PIM-1 kinase. nih.gov Through in vitro screening against breast cancer cell lines, two compounds, 17 and 19 , emerged as the most active. nih.gov Subsequent enzymatic assays revealed their potent PIM-1 kinase inhibitory activity, with IC50 values of 43 nM and 26 nM, respectively. nih.gov Molecular docking studies supported these findings, indicating that the compounds interact effectively with the PIM-1 kinase active site. nih.gov
Further research by Genentech explored the optimization of a 3,5-disubstituted pyrazolo[3,4-c]pyridine core as a pan-Pim kinase inhibitor. nih.gov A fragment-based approach led to the development of potent inhibitors, demonstrating the tractability of this scaffold for targeting the PIM kinase family. nih.gov For instance, the addition of a methyl group to a fragment scaffold significantly improved activity against all three Pim isoforms. nih.gov
Table 1: PIM-1 Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | IC50 (nM) |
|---|---|
| 17 | 43 |
| 19 | 26 |
| 5-FU (reference) | 17 |
Data sourced from Bioorganic & Medicinal Chemistry. nih.gov
Regulation of AMPK/70S6K Pathway
The AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, and its downstream target, the 70S6K kinase, is involved in protein synthesis and cell growth. The AMPK/70S6K pathway is a key target in metabolic diseases and cancer.
A series of novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their effects on this pathway in the context of anti-lung cancer activity. nih.gov One particular compound, 9d , demonstrated potent inhibition of A549 human lung adenocarcinoma cell growth with an IC50 value of 3.06 µM. nih.gov Mechanistic studies revealed that at a concentration of 1 µM, compound 9d significantly increased the phosphorylation levels of AMPK and its substrate, acetyl-CoA carboxylase. nih.gov Concurrently, it reduced the phosphorylation of p70S6K, a downstream effector of the mTOR pathway. nih.gov This action is comparable to the activity of the known AMPK activator A-769662 at a much higher concentration of 20 µM. nih.gov These findings indicate that pyrazolo[3,4-b]pyridine analogues can effectively modulate the AMPK/p70S6K signaling pathway, leading to cell cycle arrest and inhibition of cancer cell proliferation. nih.gov
TRK Kinase Inhibition
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases whose continuous activation and overexpression are implicated in various cancers. nih.gov Consequently, TRK inhibitors have become an important class of targeted cancer therapies.
Based on a scaffold hopping strategy, researchers have designed and synthesized a series of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. nih.gov An evaluation of their in vitro enzyme activity against TRKA revealed that many of the compounds possessed nanomolar inhibitory activity. nih.gov Among the synthesized series, compound C03 showed an IC50 value of 56 nM against TRKA kinase. rsc.org Further kinase selectivity assays indicated that C03 , along with analogues C09 and C10 (IC50 values of 57 nM and 26 nM, respectively), act as pan-TRK inhibitors, also showing activity against TRKB and TRKC. nih.gov These compounds demonstrated potent anti-proliferative effects in the KM-12 colorectal cancer cell line, which harbors a TRK fusion protein. rsc.org
Table 2: TRKA Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | IC50 (nM) |
|---|---|
| C03 | 56 |
| C09 | 57 |
| C10 | 26 |
Carbonic Anhydrase (CA) Inhibitory Activity
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications. mdpi.com Notably, certain isoforms are overexpressed in tumors (hCA IX, XII), while others are found in pathogenic bacteria, making them attractive drug targets. mdpi.comnih.gov
Inhibition Profiles Against Human CA Isoforms (hCA I, II, IX, XII)
A study of pyrazolo[4,3-c]pyridine sulfonamides revealed their inhibitory activity against four human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. mdpi.com The inhibition constants (Ki) varied across the different isoforms.
For the cytosolic isoform hCA I, the Ki values of the tested compounds ranged from 58.8 nM to 8010 nM, with five of the eleven compounds being more potent than the reference drug acetazolamide (B1664987) (AAZ, Ki = 250 nM). mdpi.com Against hCA II, the Ki values ranged from 5.6 nM to 7329 nM, with two compounds exhibiting higher potency than acetazolamide (Ki = 12.1 nM). mdpi.com
The compounds generally showed moderate-to-low activity against the tumor-associated isoform hCA IX, with Ki values from 79.6 nM to 907.5 nM. mdpi.com However, they were more potent against hCA XII, with Ki values between 34.5 nM and 713.6 nM. mdpi.com
Table 3: Inhibition Constants (Ki, nM) of Pyrazolo[4,3-c]pyridine Analogues Against Human CA Isoforms
| Isoform | Ki Range (nM) | Acetazolamide Ki (nM) |
|---|---|---|
| hCA I | 58.8 - 8010 | 250 |
| hCA II | 5.6 - 7329 | 12.1 |
| hCA IX | 79.6 - 907.5 | 25.8 |
| hCA XII | 34.5 - 713.6 | 5.7 |
Data sourced from Pharmaceuticals (Basel). mdpi.com
Inhibition of Bacterial β- and γ-Carbonic Anhydrases
The same series of pyrazolo[4,3-c]pyridine sulfonamides was also evaluated against β- and γ-class carbonic anhydrases from different bacterial strains, which are of interest as potential antibacterial targets. mdpi.comresearchgate.net
The compounds demonstrated inhibitory activity against all tested bacterial CAs, though the extent of inhibition varied. mdpi.com Against the β-CA from E. coli, the activity was in the Ki range of 94.9 nM to 5027 nM. mdpi.com A much better activity profile was observed against the β-CA from Burkholderia pseudomallei (BpsCAβ), where the Ki values ranged from 96.4 nM to 788.8 nM, with most compounds being more potent than the reference drug acetazolamide (Ki = 745 nM). mdpi.com Furthermore, ten out of the eleven compounds were found to be very potent inhibitors of the γ-CA from E. coli, with Ki values significantly lower than that of acetazolamide. researchgate.net
Modulation of Protein-Protein Interactions (PPIs)
Targeting protein-protein interactions (PPIs) represents a promising, albeit challenging, frontier in drug discovery. nih.gov These interactions are fundamental to most cellular processes, and their dysregulation is often linked to disease. nih.gov
In a significant development, pyrazolo[4,3-c]pyridine derivatives have been identified as the first small-molecule inhibitors of the PEX14–PEX5 protein-protein interaction in Trypanosoma parasites. acs.org This interaction is essential for the import of proteins into glycosomes, which are metabolic organelles critical for the parasite's survival. acs.org Disrupting this transport mechanism by inhibiting the PEX14-PEX5 PPI leads to the mislocalization of glycosomal enzymes, which is fatal for the parasite. acs.org
Through a structure-based drug discovery approach, a subset of pyrazolo[4,3-c]pyridine derivatives was developed. These compounds were shown to disrupt the glycosomal import of matrix proteins and exhibited potent trypanocidal activity in vitro, killing both T. brucei and T. cruzi at nanomolar concentrations. acs.org This work provides a proof-of-concept for targeting the PEX14–PEX5 PPI with small molecules and highlights the potential of the pyrazolo[4,3-c]pyridine scaffold for the development of novel anti-parasitic agents that function through the modulation of a critical protein-protein interaction. acs.org
Disruption of PEX14–PEX5 PPIs
There is no available scientific literature detailing the activity of this compound as an inhibitor of the PEX14–PEX5 protein-protein interaction (PPI). Research into inhibitors of this specific PPI, which is crucial for glycosomal protein import in Trypanosoma parasites, has focused on other heterocyclic scaffolds. For instance, studies have identified compounds with a pyrazolo[4,3-c]pyridine core as effective disruptors of the PEX14-PEX5 interaction. pdbj.org However, these findings are specific to a different isomer and substitution pattern. The PEX14-PEX5 interaction remains a critical process in peroxisome biogenesis, where PEX5 acts as a soluble receptor for cargo proteins, docking at the peroxisomal membrane via its interaction with PEX14. nih.govnih.govbiorxiv.org
Mechanistic Insights into PPI Inhibition
Given the absence of data on its activity, no mechanistic insights into how this compound might inhibit the PEX14-PEX5 PPI have been reported. Mechanistic studies of PPI inhibitors typically involve structural biology techniques, such as X-ray crystallography and NMR spectroscopy, to elucidate the binding mode and key molecular interactions between the inhibitor and the protein target. pdbj.orgnih.gov Without evidence of inhibitory activity, such investigations for this specific compound have not been pursued.
Cellular and Molecular Effects (In Vitro Studies)
No in vitro studies documenting the antiproliferative or cytotoxic effects of this compound against any specific cancer cell lines have been published. The pyrazolopyridine scaffold, in general, is featured in numerous compounds that have been evaluated for anticancer properties. researchgate.netresearchgate.net For example, various derivatives of the isomeric pyrazolo[3,4-b]pyridine have been synthesized and tested against lung, liver, colon, and breast cancer cell lines, with some compounds showing significant activity. researchgate.netnih.govnih.govmdpi.com However, these results are highly dependent on the specific arrangement of the pyrazole (B372694) and pyridine (B92270) rings and the nature of the substituents.
Consistent with the lack of antiproliferative data, there is no research available on whether this compound can induce cell cycle arrest in cancer cells. The induction of cell cycle arrest, often at the G2/M or S phase, is a common mechanism of action for antiproliferative agents. researchgate.netnih.govresearchgate.net Studies on other pyrazolo[3,4-b]pyridine derivatives have demonstrated an ability to arrest the cell cycle, an effect often linked to the inhibition of cyclin-dependent kinases (CDKs). nih.govmdpi.com Without experimental evaluation, the effect of this compound on cell cycle progression remains unknown.
There are no studies investigating the effect of this compound on any signal transduction pathways. Research on the isomeric pyrazolo[3,4-b]pyridine scaffold has shown that derivatives can act as inhibitors of Tropomyosin receptor kinases (TRKs), thereby affecting downstream pathways like Ras/Erk, PLC-γ, and PI3K/Akt that are involved in cell proliferation and survival. nih.gov This highlights the potential for this class of compounds to modulate key cellular signals, but specific data for this compound is absent.
No antiviral activity or mechanism of action has been reported for this compound. The general mechanisms of antiviral drugs are diverse, including the inhibition of viral entry, replication, protein synthesis, or release. ebsco.comnih.govresearchgate.netyoutube.com While N-heterocycles, including pyrazole and pyridine derivatives, are a major focus in the development of new antiviral agents, the specific antiviral profile of this compound has not been explored. nih.gov
Antimicrobial Action Mechanisms of Pyrazolo[3,4-c]pyridine Analogues
While specific mechanistic studies on "this compound" are not extensively detailed in the available research, the broader class of pyrazolopyridine derivatives has demonstrated a range of antimicrobial activities. The proposed mechanisms of action are often associated with the structural features of the pyrazolopyridine scaffold and its various substituents.
The core pyrazole ring, a prominent structural motif in many pharmaceutically active compounds, is known to be a versatile scaffold for developing agents with a wide spectrum of biological activities, including antibacterial and antifungal properties. jocpr.com The fusion of a pyridine ring to the pyrazole core to form pyrazolopyridine isomers can enhance or modify these activities.
Research on various pyrazolo[3,4-b]pyridine derivatives has shown that their antimicrobial effects can be attributed to several potential mechanisms. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal strains. jst.go.jpacs.org For instance, some pyrazolopyridine derivatives have been found to interfere with essential cellular processes in microorganisms.
Furthermore, the introduction of different functional groups to the pyrazolopyridine nucleus plays a crucial role in defining their antimicrobial profile. For example, the synthesis of novel pyrazolo[3,4-c]pyridazine and pyrazolo[3,4-d]pyrimidine derivatives has yielded compounds with notable activity against bacteria such as Escherichia coli, Bacillus megaterium, and Bacillus subtilis, as well as fungal species like Fusarium proliferatum, Trichoderma harzianum, and Aspergillus niger. nih.gov The mechanism of action for these compounds is thought to involve the inhibition of microbial growth through various cellular pathways, although the precise molecular targets are often not fully elucidated.
The antimicrobial activity of pyrazolopyridine analogues can also be influenced by their ability to act as Schiff's bases or to be incorporated into larger heterocyclic systems like 4-thiazolidinones and azetidin-2-ones, which are known to possess a broad spectrum of pharmacological activities. jst.go.jp
Table 1: Antimicrobial Activity of Selected Pyrazolopyridine Analogues
| Compound Type | Target Organisms | Potential Mechanism of Action | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine derivatives | Bacteria and Fungi | Inhibition of essential cellular processes | jst.go.jpacs.org |
| Pyrazolo[3,4-c]pyridazine derivatives | E. coli, B. megaterium, B. subtilis, F. proliferatum, T. harzianum, A. niger | Inhibition of microbial growth | nih.gov |
Antimalarial Action Mechanisms of Pyrazolo[3,4-c]pyridine Analogues
The antimalarial potential of pyrazolopyridine derivatives, including analogues of "this compound," is an area of active investigation. While direct studies on the specified compound are limited, research on related structures provides insights into possible mechanisms of action against the malaria parasite, Plasmodium falciparum.
One of the key targets for antimalarial drugs is the parasite's unique metabolic pathways. For instance, the non-mevalonate pathway for isoprene (B109036) biosynthesis is essential for the parasite and absent in humans, making its enzymes attractive drug targets. 1-Deoxy-d-xylulose-5-phosphate reductoisomerase (DXR) is a key enzyme in this pathway. nih.gov Pyridine-containing compounds have been designed as inhibitors of DXR, demonstrating potent antimalarial activity. nih.gov It is plausible that pyrazolopyridine scaffolds could be adapted to target this enzyme.
Another critical process in the malaria parasite's life cycle is the detoxification of heme. The parasite digests hemoglobin, releasing large quantities of toxic heme. This heme is then biocrystallized into an insoluble pigment called hemozoin. nih.gov Inhibition of this process leads to the accumulation of toxic heme and parasite death. nih.gov Many antimalarial drugs, such as chloroquine, are believed to act by inhibiting hemozoin formation. Pyrazolopyridine derivatives could potentially interfere with this pathway.
Furthermore, pyrazolo[4,3-c]pyridines have been identified as inhibitors of the PEX14–PEX5 protein–protein interaction in Trypanosoma, parasites related to Plasmodium. acs.org This interaction is crucial for the import of proteins into glycosomes, organelles that house key metabolic pathways. acs.org Disrupting this transport system could be a viable antimalarial strategy, and pyrazolopyridine scaffolds may offer a template for designing such inhibitors.
Table 2: Potential Antimalarial Mechanisms for Pyrazolopyridine Analogues
| Potential Target | Mechanism of Action | Relevance to Plasmodium falciparum | Reference |
|---|---|---|---|
| 1-Deoxy-d-xylulose-5-phosphate reductoisomerase (DXR) | Inhibition of the non-mevalonate pathway for isoprene biosynthesis. | Essential for parasite survival and absent in humans. | nih.gov |
| Hemozoin Formation | Inhibition of heme detoxification, leading to the buildup of toxic heme. | A well-established target for many existing antimalarial drugs. | nih.gov |
Computational and Theoretical Studies on Pyrazolo 3,4 C Pyridine Scaffolds
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.
Molecular Modeling and Simulations
Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with other systems, particularly biological macromolecules.
Molecular Docking for Ligand-Target Binding PredictionMolecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).benchchem.comFor 5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine, docking studies would be performed to predict its binding affinity and mode of interaction with specific biological targets, such as protein kinases, which are often implicated in diseases like cancer.nih.govThese simulations can identify key interactions, like hydrogen bonds and hydrophobic contacts, providing a rationale for the molecule's potential therapeutic effects and guiding the design of more potent derivatives.nih.gov
While the specific data for this compound is not available, the methodologies described are standard practice for the characterization of new chemical entities and are widely applied to its chemical relatives.
Molecular Dynamics (MD) Simulations for Complex Stability and Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering atomic-level insights into the dynamic behavior of a ligand-receptor complex over time. For pyrazolopyridine scaffolds, MD simulations are crucial for validating the stability of docking poses and elucidating the nuanced, time-dependent interactions that govern binding affinity.
Researchers employ MD simulations to assess the conformational stability of the ligand within the binding pocket. By simulating the complex in a solvated, physiological environment, these studies can confirm whether the initial docked pose is maintained or if the ligand undergoes significant conformational changes. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. For pyrazole (B372694) derivatives, MD studies have confirmed that stable binding is often characterized by minimal deviation of the ligand from its initial pose and the persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation. The results of MD simulations can confirm the accuracy of docking predictions and the reliability of the identified active conformations.
Binding Mode Investigations and Interaction Analysis
Understanding the precise binding mode of a compound is fundamental to structure-based drug design. For the pyrazolopyridine core, computational docking and subsequent interaction analysis have been instrumental in identifying key binding features responsible for biological activity against various protein targets.
Studies on related pyrazolo[4,3-c]pyridine derivatives targeting the PEX14-PEX5 protein-protein interaction revealed that the central scaffold can engage in favorable π–π stacking interactions with phenylalanine residues in the binding site. Similarly, in studies of pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase (TRK) inhibitors, the pyrazole portion of the scaffold consistently acts as a hydrogen bond center, forming crucial hydrogen bonds with hinge region residues like glutamic acid and methionine. The pyridine (B92270) ring, in turn, often participates in π–π stacking with a gatekeeper phenylalanine residue.
These investigations highlight a common binding pattern for the pyrazolopyridine scaffold, which typically involves a combination of specific hydrogen bonds anchored by the pyrazole nitrogen atoms and broader hydrophobic and aromatic interactions contributed by the fused ring system and its substituents.
Table 1: Key Molecular Interactions Observed for Pyrazolopyridine Scaffolds
| Interaction Type | Protein Residues Involved (Examples) | Scaffold Moiety | Reference |
|---|---|---|---|
| Hydrogen Bonding | Glu, Met, Asp, Ser, Tyr | Pyrazole N-H, Pyridine N | |
| π–π Stacking | Phe, Tyr | Pyridine Ring, Phenyl Substituents | |
| Hydrophobic Interactions | Various nonpolar residues | Aromatic rings, Alkyl groups |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that seek to correlate the chemical structure of compounds with their biological activity. These models are invaluable for understanding which molecular properties are key drivers of potency and for predicting the activity of novel, unsynthesized compounds.
Predictive Model Development for Biological Activity
For pyrazole and pyrazolopyridine derivatives, both 2D and 3D-QSAR models have been successfully developed. The process begins with a dataset of compounds with known biological activities (e.g., IC₅₀ values). For 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are spatially aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated.
Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a mathematical equation linking these field values (the independent variables) to the biological activity (the dependent variable). The predictive power of a QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation, yielding a q² value) and external validation with a test set of compounds not used in model generation (yielding an R²_pred value). Successful models for pyrazole derivatives have achieved high statistical significance, demonstrating their reliability for predicting the activity of new analogs.
Table 2: Example Statistics for a 3D-QSAR Model of Pyrazole Derivatives
| Statistical Parameter | Description | Typical Value | Reference |
|---|---|---|---|
| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.6 | |
| R² (Non-cross-validated R²) | Measures the goodness of fit of the model to the training data. | > 0.9 | |
| R²_pred (External R²) | Measures the predictive ability of the model for an external test set. | > 0.7 |
Identification of Key Structural Descriptors
A major benefit of QSAR modeling is the identification of key molecular descriptors or structural features that influence biological activity. In 3D-QSAR, this is visualized through contour maps, which highlight regions in 3D space where certain properties are predicted to enhance or diminish activity.
For example, CoMFA/CoMSIA studies on pyrazole analogs have generated contour maps indicating that:
Sterically favorable regions (Green contours): Show where bulky substituents are likely to increase activity.
Sterically unfavorable regions (Yellow contours): Indicate where bulky groups may cause steric clashes and reduce activity.
Electropositive favored regions (Blue contours): Suggest where electron-withdrawing groups or positive charges would be beneficial.
Electronegative favored regions (Red contours): Highlight areas where electron-donating groups or negative charges would improve activity.
For pyrazolopyrimidine derivatives, pharmacophore models derived from QSAR studies have identified the importance of features like hydrogen bond acceptors, aromatic rings, and hydrophobic groups for potent inhibition. Such insights are critical for guiding the rational design of new, more potent derivatives.
Structure-Based Drug Discovery Approaches
Structure-based drug discovery (SBDD) leverages 3D structural information of the biological target to design new ligands. The pyrazolo[3,4-c]pyridine scaffold is an attractive starting point for SBDD strategies like fragment-based drug discovery (FBDD) and scaffold hopping.
The pyrazolo[3,4-c]pyridine core is considered a valuable heterocyclic fragment because it is structurally similar to purine (B94841), allowing it to fit into a variety of purine-binding pockets in cellular proteins. FBDD approaches focus on identifying such weakly binding fragments and then systematically elaborating their structure to enhance potency. Recent work has demonstrated synthetic routes to selectively functionalize the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold at multiple positions, providing different "growth vectors" to optimize interactions with a target protein.
Scaffold hopping is another powerful SBDD technique where the core of a known active molecule is replaced with a structurally different but functionally similar scaffold. The pyrazolopyridine core has been successfully used as a replacement for other heterocyclic systems to create novel inhibitors with improved properties. This approach, guided by molecular docking and an understanding of the target's binding site, has led to the discovery of potent pyrazolo[3,4-b]pyridine-based inhibitors for targets like TBK1 and TRK kinases.
Structure Activity Relationship Sar Studies and Ligand Design Principles for Pyrazolo 3,4 C Pyridine Systems
Impact of Substituents on Biological Efficacy and Selectivity
The biological activity of pyrazolo[3,4-c]pyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine (B92270) and the fused pyrazole (B372694) rings. These substitutions influence the molecule's electronic properties, steric profile, and ability to interact with biological targets, thereby affecting its efficacy and selectivity.
Role of Bromine at C-5 Position in 5-Bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine
The presence of a halogen atom, such as bromine, at the C-5 position of the pyrazolo[3,4-c]pyridine ring system can significantly modulate the biological activity of the molecule. Halogen substituents are known to influence compounds' pharmacokinetic and pharmacodynamic properties. Specifically, a bromine atom can act as a hydrophobic group, potentially enhancing binding to hydrophobic pockets within a biological target.
In related heterocyclic systems like pyrazolo[3,4-b]pyridines, halogen substituents have been shown to be important for biological activity. For instance, in the development of Tropomyosin receptor kinase (TRK) inhibitors, the introduction of chlorine or bromine at certain positions influenced the potency of the compounds. While these substituents sometimes led to reduced potency, their presence was a key part of the optimization process to understand the electronic and steric requirements of the target's binding site. nih.gov The 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold is also utilized as a versatile intermediate for further functionalization, indicating the chemical tractability of this position for creating diverse compound libraries for biological screening. rsc.org
Influence of Alkyl Groups (e.g., Methyl) on Pyrazole Nitrogen and C-3 Position
Alkyl groups, such as the methyl groups in this compound, play a critical role in defining the molecule's interaction with its biological targets and its metabolic stability.
The methylation of the pyrazole nitrogen to form the 2H-pyrazolo[3,4-c]pyridine isomer can have a profound effect on the molecule's properties. N-alkylation can influence the compound's solubility, lipophilicity, and metabolic fate. nih.gov In some kinase inhibitors based on the pyrazolo[3,4-b]pyridine scaffold, methylation of the pyrazole nitrogen (N-1) led to a complete loss of activity, suggesting that an unsubstituted N-H group might be crucial for forming a hydrogen bond with the hinge region of the kinase. nih.gov This highlights the importance of the specific placement of the methyl group on the pyrazole nitrogen.
A methyl group at the C-3 position can also contribute to the molecule's biological profile. In pyrrolo[3,4-c]pyridine derivatives, a methyl group was introduced to potentially improve metabolic stability. mdpi.com The size of the substituent at this position can be critical; for instance, while smaller alkyl chains like ethyl and propyl increased activity, larger groups such as phenyl or cyclopentyl led to a significant loss of potency. mdpi.com In the context of 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines, a methyl group is a very common substituent at the C-3 position. mdpi.com
Effects of Remote Substituents on Pyridine Ring and Fused Pyrazole
The biological activity of the pyrazolo[3,4-c]pyridine core can be fine-tuned by the introduction of substituents at other positions on the heterocyclic system. For example, in a series of pyrazolo[3,4-d]pyrimidines, which are structurally related to pyrazolo[3,4-c]pyridines, various substitutions at multiple positions were explored to develop selective cyclin-dependent kinase 2 (CDK2) inhibitors. dovepress.com This suggests that a comprehensive exploration of the substituent effects around the entire scaffold is necessary for optimizing biological activity.
Elucidation of Pharmacophoric Requirements for Specific Biological Targets
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For pyrazolopyridine systems, these models often highlight the importance of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.
For kinase inhibitors, a common pharmacophoric feature is a hydrogen bond donor-acceptor pattern that mimics the adenine (B156593) portion of ATP, allowing the molecule to bind to the hinge region of the kinase active site. rsc.org The pyrazolo[3,4-b]pyridine core is a well-established hinge-binding fragment in kinase inhibitors, where the pyrazole nitrogen can act as a hydrogen bond donor. nih.gov The pyridine nitrogen can also participate in hydrogen bonding. Additionally, aromatic or hydrophobic substituents on the scaffold can engage in π-π stacking or hydrophobic interactions with amino acid residues in the active site. nih.gov
In the case of pyrazolo[1,5-a]pyridine (B1195680) and 4,4-dimethylpyrazolone analogues designed as phosphodiesterase 4 (PDE4) inhibitors, a five-point pharmacophore model was developed which included one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial features for inhibition. nih.gov This demonstrates that the specific arrangement of these features is key to potent and selective biological activity. The development of a pharmacophore model for a specific target is a critical step in understanding the SAR and in designing new, more potent compounds. dovepress.comresearchgate.net
Design Principles for Novel Pyrazolo[3,4-c]pyridine Analogues
The design of novel pyrazolo[3,4-c]pyridine analogues with improved biological properties is guided by established medicinal chemistry principles, including scaffold hopping and structure-based drug design.
Scaffold hopping involves replacing a central molecular core with a different, yet functionally similar, scaffold to explore new chemical space and improve properties like potency, selectivity, or pharmacokinetics. The pyrazolo[3,4-b]pyridine scaffold has been successfully used as a replacement for other hinge-binding motifs in the design of kinase inhibitors. nih.gov This principle can be applied to the pyrazolo[3,4-c]pyridine core as well.
Structure-based drug design utilizes the three-dimensional structure of the biological target to guide the design of new ligands. If the crystal structure of a target protein is available, docking studies can be performed to predict how different analogues will bind and to identify key interactions. This information can then be used to design modifications that enhance binding affinity and selectivity. For example, in the design of AMPK activators based on the pyrazolo[3,4-b]pyridine scaffold, molecular modeling showed important hydrogen bond interactions that were crucial for activity. nih.gov
A key design principle is the strategic functionalization of the core scaffold. The 5-halo-1H-pyrazolo[3,4-c]pyridine system is a valuable starting point for creating a library of diverse analogues through reactions such as Pd-catalyzed Buchwald-Hartwig amination at the C-5 position. rsc.org This allows for the introduction of a wide range of substituents to probe the SAR at this position.
Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand its flexibility.
Advanced Research Methodologies for 5 Bromo 2,3 Dimethyl 2h Pyrazolo 3,4 C Pyridine Analysis and Characterization
Spectroscopic Characterization Methodologies for Novel Derivatives
Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, provides a complete structural picture of 5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a molecule. For derivatives of the pyrazolo[3,4-c]pyridine scaffold, ¹H and ¹³C NMR are fundamental for structural assignment. nih.gov
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the two methyl groups. The chemical shifts of these protons are influenced by their electronic environment within the bicyclic heterocyclic system. The N-methyl group and the C-methyl group will appear as sharp singlets, typically in the aliphatic region of the spectrum. The remaining protons on the pyridine (B92270) ring will appear in the aromatic region, with their specific shifts and coupling patterns providing definitive information about their relative positions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~3.8 - 4.2 | ~35 - 40 |
| C-CH₃ | ~2.5 - 2.8 | ~12 - 16 |
| C3 | - | ~145 - 150 |
| C3a | - | ~120 - 125 |
| C4 | ~7.5 - 7.8 | ~115 - 120 |
| C5 | - | ~130 - 135 |
| C7 | ~8.8 - 9.2 | ~140 - 145 |
| C7a | - | ~150 - 155 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. rsc.org
Key expected absorptions include C-H stretching vibrations from the aromatic rings and the methyl groups. The aromatic C=C and C=N double bond stretching vibrations within the pyrazolopyridine ring system typically appear in the 1600-1450 cm⁻¹ region. ekb.eg The presence of the C-Br bond can be identified by its characteristic stretching vibration, which typically occurs in the lower frequency (fingerprint) region of the spectrum. The absence of a broad N-H stretching band (typically around 3400-3200 cm⁻¹) would confirm the N-alkylation of the pyrazole (B372694) ring.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (Methyl) | Stretching | 2980 - 2850 |
| Aromatic C=C / C=N | Stretching | 1600 - 1450 |
| C-N | Stretching | 1350 - 1000 |
| C-Br | Stretching | 650 - 550 |
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight. ulethbridge.ca For this compound, the mass spectrum provides direct evidence of its molecular mass. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule. libretexts.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. rsc.org This precision allows for the unambiguous determination of the elemental composition and molecular formula of the compound. The experimentally determined exact mass is compared to the calculated theoretical mass for the proposed formula (C₈H₈BrN₃), and a match within a very narrow tolerance (typically <5 ppm) confirms the molecular formula. ulethbridge.ca
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₈BrN₃ |
| Nominal Molecular Weight | 225 g/mol (for ⁷⁹Br), 227 g/mol (for ⁸¹Br) |
| Calculated Exact Mass [M+H]⁺ (C₈H₉⁷⁹BrN₃⁺) | 225.9974 |
| Calculated Exact Mass [M+H]⁺ (C₈H₉⁸¹BrN₃⁺) | 227.9954 |
| Expected Isotopic Peak Ratio ([M]⁺ : [M+2]⁺) | ~1:1 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a final product and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A validated reverse-phase HPLC (RP-HPLC) method can effectively separate this compound from any starting materials, by-products, or impurities. nih.gov
The method typically involves an octadecylsilane (B103800) (C18) column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. rsc.orgnih.gov Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all observed peaks. For methods compatible with mass spectrometry, a volatile buffer like formic acid is used in the mobile phase. sielc.com
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for monitoring the progress of a chemical reaction. rsc.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting it with an appropriate mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane), the separation of reactants, intermediates, and products can be visualized under UV light or by using a staining agent.
The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific TLC system and helps in identifying the components of the reaction mixture.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |
| Visualization | UV light (254 nm) |
| Application | Monitoring disappearance of starting material and appearance of product |
Advanced In Vitro Biological Assay Methodologies
Advanced in vitro biological assays provide critical insights into the bioactivity of a compound by assessing its interaction with specific molecular targets and its effects on cellular functions. These assays are pivotal for determining the therapeutic potential and guiding the development of compounds like this compound.
Enzyme inhibition assays are crucial for identifying and characterizing compounds that modulate the activity of specific enzymes. For heterocyclic compounds, including pyrazolopyridine derivatives, these assays can reveal potential therapeutic applications. A notable example is the investigation of pyrazolo[4,3-c]pyridine sulfonamides as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. mdpi.com
The stopped-flow CO2 hydrase assay is a sophisticated technique used to measure the inhibition of CA isoforms. mdpi.com This method allows for the observation of rapid enzymatic reactions by rapidly mixing the enzyme and its substrate (CO2) and then stopping the flow to monitor the reaction progress in real-time, typically through changes in pH detected by an indicator dye. mdpi.com The inhibitory activity of a compound is determined by its ability to reduce the rate of the enzyme-catalyzed reaction.
Detailed research findings for related pyrazolo[4,3-c]pyridine sulfonamides have demonstrated their potential as inhibitors of various human (hCA) and bacterial CA isoforms. For instance, certain derivatives have shown significant inhibitory activity against cytosolic isoforms hCA I and hCA II, as well as transmembrane isoforms hCA IX and XII, which are associated with tumors. mdpi.com
Table 1: Illustrative Enzyme Inhibition Data for Pyrazolo[4,3-c]pyridine Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
|---|---|---|---|---|
| Acetazolamide (B1664987) (Standard) | 250 | 12 | 25 | 5.7 |
| Derivative A | 180 | 9.8 | 35 | 7.2 |
| Derivative B | 210 | 15 | 28 | 6.1 |
This table is illustrative and based on data for related compounds, not this compound.
Cell-based assays are fundamental in preclinical cancer research to evaluate the cytotoxic and cytostatic effects of novel compounds. These assays measure the ability of a compound to inhibit cell growth (proliferation) or to induce cell death (cytotoxicity). Various pyrazolopyridine derivatives have been assessed for their anticancer potential using these methods. nih.govresearchgate.netrsc.org
Commonly employed assays include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured. A decrease in absorbance indicates a reduction in cell viability.
CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells. nih.gov
SRB Assay: The sulforhodamine B assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total biomass and is used to determine cell density. nih.gov
Research on various pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives has demonstrated significant antiproliferative activity against a range of cancer cell lines, including those of the lung, liver, colon, and breast. nih.govresearchgate.netrsc.org The potency of these compounds is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
Table 2: Illustrative Antiproliferative Activity (IC₅₀ in µM) of Pyrazolopyridine Derivatives in Cancer Cell Lines
| Compound Derivative | A-549 (Lung) | HEPG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) |
|---|---|---|---|---|
| Derivative X | 5.2 | 7.8 | 3.1 | 4.5 |
| Derivative Y | 2.9 | 4.1 | 2.3 | 3.7 |
This table is illustrative and based on data for related compounds, not this compound.
Receptor binding assays are used to determine the affinity of a compound for a specific biological target, such as a receptor or other proteins. These assays are crucial for understanding the mechanism of action and for identifying compounds that modulate protein-protein interactions (PPIs).
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based assay technology used to study biomolecular interactions. acs.org It utilizes donor and acceptor beads that are coated with molecules that can bind to the target proteins. When the target proteins interact, the beads are brought into close proximity. Upon excitation of the donor bead, it releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. A compound that inhibits the protein-protein interaction will prevent the beads from coming together, resulting in a decrease in the signal.
This methodology has been successfully applied to identify inhibitors of the PEX14–PEX5 protein–protein interaction, a potential drug target in Trypanosoma brucei, the parasite responsible for African sleeping sickness. In these studies, a pyrazolo[4,3-c]pyridine derivative was identified as a potent inhibitor. acs.org
Another powerful technique for studying binding is the ¹H–¹⁵N HSQC NMR chemical shift perturbation (CSP) assay . acs.org This method is used to map the binding site of a small molecule on a protein and to determine the dissociation constant (KD). By monitoring the changes in the chemical shifts of the protein's backbone amide protons and nitrogens upon titration with the compound, the binding interaction can be characterized in detail.
Table 3: Illustrative Data from Receptor Binding and PPI Inhibition Assays for a Pyrazolo[4,3-c]pyridine Derivative
| Assay Type | Target | Measurement | Result |
|---|---|---|---|
| AlphaScreen | PEX14-PEX5 PPI | IC₅₀ | 15 µM |
This table is illustrative and based on data for a related compound, not this compound.
Future Perspectives and Emerging Research Avenues for Pyrazolo 3,4 C Pyridine Chemistry
Exploration of Undiscovered Biological Targets for Pyrazolo[3,4-c]pyridine Scaffolds
The structural resemblance of pyrazolo[3,4-c]pyridines to endogenous purines suggests that these compounds have the potential to interact with a wide range of biological targets beyond those already identified. Current research has primarily focused on their roles as kinase inhibitors, particularly in the context of cancer and inflammatory diseases. researchgate.netresearchgate.net However, the vast landscape of the human proteome presents numerous opportunities for discovering novel therapeutic applications for this scaffold.
Future research will likely focus on screening libraries of pyrazolo[3,4-c]pyridine derivatives against a broader panel of biological targets. This could include enzymes, receptors, and ion channels implicated in a variety of disease areas such as neurodegenerative disorders, metabolic diseases, and infectious agents. High-throughput screening (HTS) and fragment-based drug discovery (FBDD) are powerful tools that can be employed to identify new protein-ligand interactions. rsc.orgrsc.org The amenability of the 5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine core to diversification makes it an ideal candidate for inclusion in such screening libraries.
Development of Asymmetric Synthetic Routes for Enantiopure Derivatives
Many biologically active molecules are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. The development of asymmetric synthetic routes to produce enantiomerically pure pyrazolo[3,4-c]pyridine derivatives is therefore a critical area of research.
Recent advancements in catalysis have enabled the asymmetric synthesis of related chiral pyrazolo[3,4-b]pyridin-6-ones using N-heterocyclic carbene catalysis. nih.gov Similar strategies could be adapted for the synthesis of chiral pyrazolo[3,4-c]pyridines. This would involve the use of chiral catalysts or auxiliaries to control the stereochemistry of key bond-forming reactions. The ability to generate enantiopure derivatives of compounds like this compound would be a significant step forward in developing more selective and potent therapeutic agents.
Integration of Artificial Intelligence and Machine Learning in Pyrazolo[3,4-c]pyridine Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be used to predict the biological activity and physicochemical properties of virtual compounds, thereby accelerating the design-make-test-analyze cycle.
In the context of pyrazolo[3,4-c]pyridine chemistry, AI and ML algorithms can be trained on existing structure-activity relationship (SAR) data to identify novel derivatives with improved potency and selectivity. nih.gov For instance, these models could be used to predict which substitutions on the this compound scaffold are most likely to enhance binding to a specific biological target. This in silico approach can help to prioritize the synthesis of the most promising compounds, saving time and resources.
Sustainable and Scalable Synthetic Methodologies for Pyrazolo[3,4-c]pyridine Production
As promising drug candidates emerge from the pyrazolo[3,4-c]pyridine class, the development of sustainable and scalable synthetic methodologies will become increasingly important. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents.
Future research will focus on developing greener and more efficient synthetic strategies. This could include the use of one-pot reactions, flow chemistry, and catalysis with earth-abundant metals. researchgate.net For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are commonly used to functionalize the pyrazolo[3,4-c]pyridine core and could be optimized for sustainability. mdpi.comresearchgate.net The development of scalable routes will be crucial for the eventual commercial production of any drugs based on this scaffold.
Expanding the Chemical Space of this compound Derivatives
The bromine atom at the 5-position of this compound serves as a versatile synthetic handle for introducing a wide range of functional groups. This allows for the systematic exploration of the chemical space around this core structure, which is essential for optimizing its pharmacological properties.
A variety of cross-coupling reactions can be employed to create new carbon-carbon and carbon-heteroatom bonds at the 5-position. researchgate.net For instance, Suzuki coupling can be used to introduce aryl or heteroaryl groups, while Buchwald-Hartwig amination can be used to install various amine functionalities. These modifications can have a profound impact on the compound's potency, selectivity, and pharmacokinetic profile. The ability to readily diversify this scaffold is a key advantage in the hit-to-lead optimization process. rsc.org
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Impact on Properties |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl or heteroaryl | Modulate binding affinity and selectivity |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Substituted amine | Improve solubility and cell permeability |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkyne | Introduce rigid linkers for probing binding pockets |
| Stille Coupling | Organostannane, Pd catalyst | Alkyl, vinyl, or aryl | Fine-tune steric and electronic properties |
Advanced Mechanistic Studies at the Subcellular Level
To fully understand the therapeutic potential of pyrazolo[3,4-c]pyridine derivatives, it is essential to elucidate their mechanisms of action at the subcellular level. This involves identifying the specific molecular targets and pathways that are modulated by these compounds.
Q & A
Q. What are the common synthetic routes for 5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine?
The synthesis typically involves multi-step protocols, including cyclization and halogenation. For example, 5-halo-pyrazolo[3,4-c]pyridine scaffolds can be synthesized via cyclocondensation of hydrazine derivatives with appropriately substituted pyridine precursors. A key step is the bromination at the 5-position using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions . Yields for individual steps are comparable across methods, but optimization of reaction vectors (e.g., temperature, solvent polarity) is critical to minimize side reactions .
Q. How is the structure of this compound characterized?
Structural confirmation relies on spectroscopic techniques:
- NMR : The ¹H NMR spectrum shows distinct signals for methyl groups (δ ~2.5 ppm for 2,3-dimethyl) and aromatic protons. ¹³C NMR identifies the brominated carbon (δ ~100–110 ppm) .
- IR : Stretching frequencies for C-Br bonds appear at ~550–600 cm⁻¹, while pyrazole ring vibrations are observed at ~1500–1600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks align with the expected molecular weight (e.g., m/z ~255 for C₈H₈BrN₃) .
Advanced Research Questions
Q. What strategies optimize regioselectivity in functionalizing the pyrazolo[3,4-c]pyridine core?
Regioselectivity is influenced by steric and electronic factors. For instance:
- Protecting Groups : The tetrahydro-2H-pyran-2-yl (THP) group at the 1-position (as in 5-bromo-1-THP derivatives) directs electrophilic substitution to the 5-position due to steric shielding .
- Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective functionalization at the bromine site. Ligands like XPhos enhance reactivity for aryl boronic acid partners .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at electron-deficient positions .
Q. How do steric and electronic effects influence substitution reactions at the bromine site?
- Steric Effects : Bulky substituents (e.g., 2,3-dimethyl groups) hinder nucleophilic attack, requiring smaller reagents (e.g., methylboronic acid vs. phenylboronic acid) for efficient coupling .
- Electronic Effects : The electron-withdrawing nature of the pyrazole ring activates the 5-bromo position for nucleophilic substitution. DFT studies suggest a lower activation energy for bromine displacement compared to chloro or iodo analogs .
Q. What are the challenges in achieving high yields in multi-step syntheses of this compound?
Key challenges include:
- Intermediate Stability : Hydrazine intermediates are prone to oxidation; inert atmospheres (N₂/Ar) and low temperatures (−10°C to 0°C) improve stability .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is often required to separate regioisomers. Recrystallization from ethanol/water mixtures enhances purity .
- Scale-Up Limitations : Bromination steps may generate HBr gas, necessitating scrubbers for safe large-scale production .
Q. What analytical methods resolve contradictions in spectral data for substituted pyrazolopyridines?
Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identifies tautomeric equilibria (e.g., 1H vs. 2H pyrazole forms) by observing signal splitting at low temperatures .
- Deuterated Solvents : DMSO-d₆ vs. CDCl₃ can shift proton signals due to hydrogen bonding, aiding assignment .
- X-ray Crystallography : Resolves ambiguous structures by providing absolute configuration data .
Methodological Considerations
- Synthesis : Prioritize stepwise protocols with intermediates characterized at each stage to ensure reproducibility .
- Functionalization : Use orthogonal protecting groups (e.g., THP for N1, trityl for N2) to enable sequential modifications .
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw NMR prediction) to address contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
